1-Chloro-2-(difluoromethoxy)benzene
Overview
Description
1-Chloro-2-(difluoromethoxy)benzene is an organic compound with the molecular formula C7H5ClF2O It is a derivative of benzene, where a chlorine atom and a difluoromethoxy group are substituted at the first and second positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2-(difluoromethoxy)benzene can be synthesized through several methods. One common approach involves the selective fluorination of trichloromethoxybenzene using hydrogen fluoride to obtain chlorodifluoromethoxybenzene. This intermediate is then subjected to nitration by a mixed acid to produce 4-(chlorodifluoromethoxy)nitrobenzene, which is subsequently reduced through hydrogenation to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-(difluoromethoxy)benzene undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the chlorine and difluoromethoxy groups influence the reactivity and orientation of the benzene ring.
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium hydroxide, and other nucleophiles can be used under conditions that favor the substitution of the chlorine atom.
Major Products:
Electrophilic Aromatic Substitution: Products include halogenated, nitrated, and sulfonated derivatives of this compound.
Nucleophilic Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Chloro-2-(difluoromethoxy)benzene has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 1-chloro-2-(difluoromethoxy)benzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The chlorine and difluoromethoxy groups influence the compound’s reactivity and its ability to participate in various chemical reactions. These interactions can lead to the formation of reactive intermediates that further react to produce desired products .
Comparison with Similar Compounds
- 4-Bromo-1-chloro-2-(difluoromethoxy)benzene
- 4-Bromo-2-chloro-1-(difluoromethoxy)benzene
- 1-Bromo-4-(difluoromethoxy)benzene
Comparison: 1-Chloro-2-(difluoromethoxy)benzene is unique due to the specific positioning of the chlorine and difluoromethoxy groups on the benzene ring. This positioning affects its chemical reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different reactivity patterns and product distributions in electrophilic and nucleophilic substitution reactions .
Properties
IUPAC Name |
1-chloro-2-(difluoromethoxy)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O/c8-5-3-1-2-4-6(5)11-7(9)10/h1-4,7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIFDKCEVCCAAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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